
N-allyl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-allyl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide, also known as AOAA, is a chemical compound that has been widely used in scientific research. AOAA is a potent inhibitor of the enzyme alanine-glyoxylate aminotransferase (AGXT), which is involved in the metabolism of amino acids.
作用机制
N-allyl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide inhibits AGXT by forming a covalent bond with the enzyme's pyridoxal 5'-phosphate (PLP) cofactor. This prevents the enzyme from carrying out its normal function, leading to an accumulation of glyoxylate and a decrease in glycine levels.
Biochemical and Physiological Effects:
N-allyl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide has been shown to have a number of biochemical and physiological effects. Inhibition of AGXT leads to an accumulation of glyoxylate, which can be converted to oxalate. This has been used to study the role of AGXT in primary hyperoxaluria, as mentioned earlier. N-allyl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide has also been shown to have anti-inflammatory effects, possibly due to its ability to inhibit AGXT, which is involved in the production of reactive oxygen species.
实验室实验的优点和局限性
N-allyl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide has several advantages as a tool for scientific research. It is a potent and specific inhibitor of AGXT, making it a valuable tool for studying the role of this enzyme in various physiological and pathological processes. However, N-allyl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide has some limitations. It is a toxic compound and must be handled with care. It is also relatively unstable and can degrade over time, making it difficult to obtain consistent results.
未来方向
There are several future directions for research on N-allyl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide. One area of interest is the role of AGXT in cancer. AGXT has been shown to be upregulated in several types of cancer, and inhibition of this enzyme may have therapeutic potential. Another area of interest is the development of more stable and less toxic inhibitors of AGXT, which could be used as potential drugs for the treatment of primary hyperoxaluria and other diseases. Finally, the use of N-allyl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide as a tool for studying the role of AGXT in other physiological and pathological processes, such as inflammation and oxidative stress, is an area of ongoing research.
合成方法
N-allyl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide can be synthesized using a variety of methods, including the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate, followed by reduction of the resulting nitrostyrene with sodium borohydride. The final product is obtained by reacting the resulting amine with allyl isocyanate. Other methods include the reaction of 2-nitrobenzaldehyde with ethyl 2-oxo-4-phenylbutyrate, followed by reduction of the resulting nitrostyrene with lithium aluminum hydride.
科学研究应用
N-allyl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide has been used extensively in scientific research as a tool to study the role of AGXT in various physiological and pathological processes. AGXT is involved in the metabolism of amino acids, particularly the conversion of glyoxylate to glycine. N-allyl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide inhibits AGXT, leading to an accumulation of glyoxylate and a decrease in glycine levels. This has been used to study the role of AGXT in various diseases, including primary hyperoxaluria, a genetic disorder characterized by the accumulation of oxalate in the body.
属性
IUPAC Name |
3-oxo-N-prop-2-enyl-2,4-dihydroquinoxaline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-2-7-13-12(17)15-8-11(16)14-9-5-3-4-6-10(9)15/h2-6H,1,7-8H2,(H,13,17)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDRTEYWXIZREZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)N1CC(=O)NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

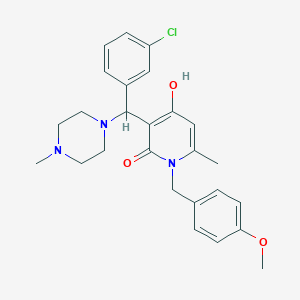
![3-chloro-N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]-2,4-difluoroaniline](/img/structure/B2619035.png)
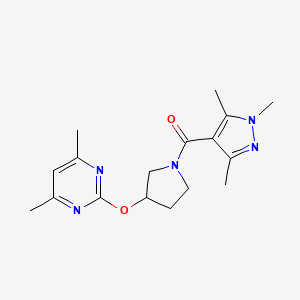
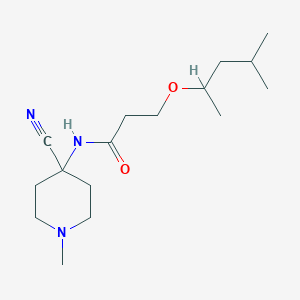
![N-(3-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2619040.png)

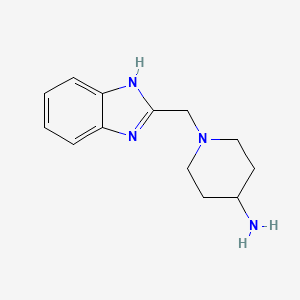
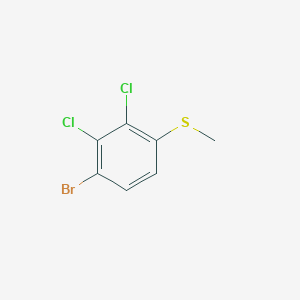
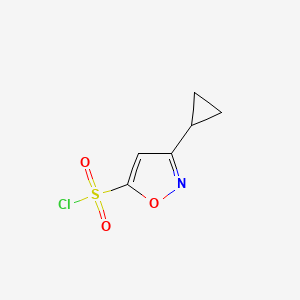
![2-Ethyl-5-((4-methoxyphenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2619051.png)
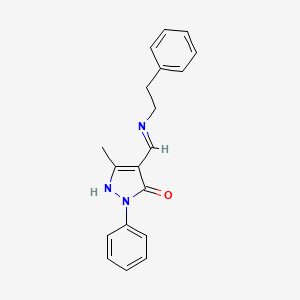
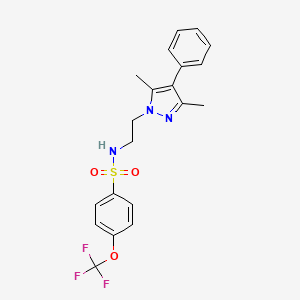
![1-Methyl-4-[(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2619055.png)
![3-butoxy-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2619057.png)